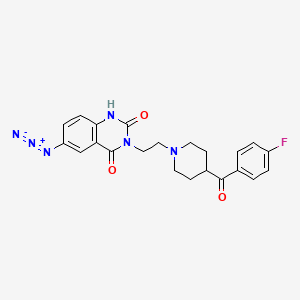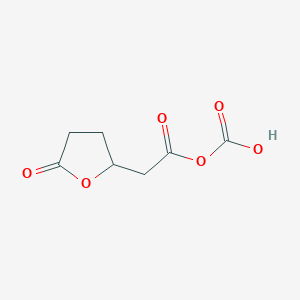![molecular formula C23H31N5 B1229501 5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1229501.png)
5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a N-arylpiperazine.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, have been explored in synthesis processes, leading to the development of new chemical structures. For instance, a study by Atta (2011) detailed the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, showcasing the structural versatility and reactivity of this class of compounds (Atta, 2011).
Crystallography and Molecular Interactions
- The hydrogen-bonded structures of compounds similar to 5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine have been studied for their molecular interactions. Portilla et al. (2006) examined the hydrogen-bonded chain formations in similar pyrazolo[1,5-a]pyrimidine compounds, providing insight into the intermolecular forces and structural aspects of these molecules (Portilla et al., 2006).
Potential Pharmacological Properties
- Although this response excludes information on drug use and dosage, it's notable that some pyrazolo[1,5-a]pyrimidine derivatives have been studied for their pharmacological properties. For example, Auzzi et al. (1983) investigated the anti-inflammatory properties of 2-phenylpyrazolo[1,5-a]pyrimidines, showing the potential therapeutic applications of this chemical class (Auzzi et al., 1983).
Receptor Affinity and Selectivity
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to target specific human adenosine receptor subtypes, as shown in a study by Squarcialupi et al. (2017). This research highlights the role of specific moieties in affecting receptor affinity and selectivity, relevant to the design of drugs targeting neural receptors (Squarcialupi et al., 2017).
Propiedades
Nombre del producto |
5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
|---|---|
Fórmula molecular |
C23H31N5 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
5-tert-butyl-7-(4-ethylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H31N5/c1-6-26-12-14-27(15-13-26)20-16-19(23(3,4)5)24-22-21(17(2)25-28(20)22)18-10-8-7-9-11-18/h7-11,16H,6,12-15H2,1-5H3 |
Clave InChI |
IBAJVZQIEQKVFA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



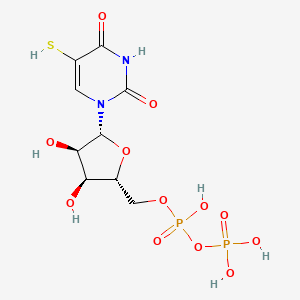
![2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one](/img/structure/B1229420.png)
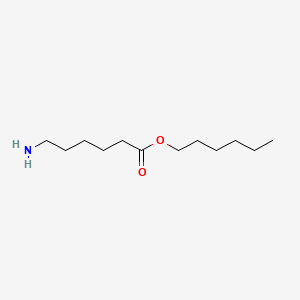
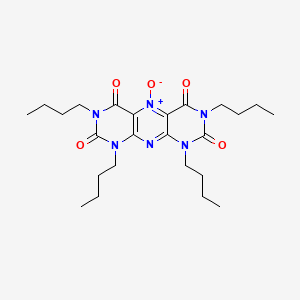
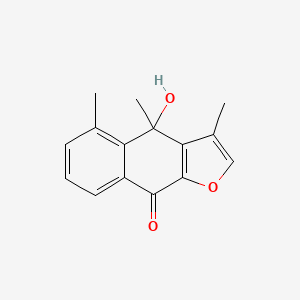
![3-[(6-Ethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone](/img/structure/B1229427.png)
![5-(5-Bromo-2-thienyl)-1-[[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran]-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1229429.png)
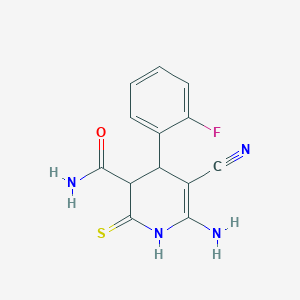
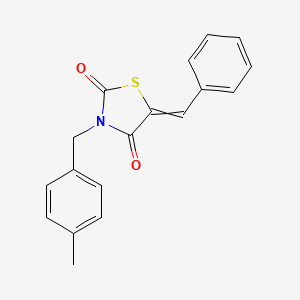
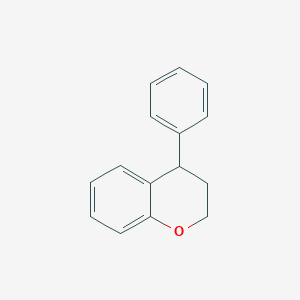
![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)

